5-Fluoro-2-methyl-3-nitrobenzoic acid
Overview
Description
5-Fluoro-2-methyl-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO4 . It has a molecular weight of 199.14 g/mol . The IUPAC name for this compound is 5-fluoro-2-methyl-3-nitrobenzoic acid .
Synthesis Analysis
The synthesis of similar compounds involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. Then, a fluorination reaction is performed to generate 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methyl-3-nitrobenzoic acid can be represented by the InChI code: 1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis
The nitro group in the compound can participate in various reactions. For instance, nitro compounds can react with aldehydes, isonitriles, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile to afford the Ugi product .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 83.1 Ų . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.7 .Scientific Research Applications
Application 1: Preparation of Rucaparib
- Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester are used in the preparation of Rucaparib, an inhibitor of poly ADP-ribose polymerase (PARP) inhibitor. Rucaparib is being developed for the treatment of patients with cancers pre-disposed to PARP inhibitor sensitivity .
- Methods of Application or Experimental Procedures : The method involves the conversion of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum, followed by subsequent conversion with methanol .
- Results or Outcomes : The method provides a more efficient way to prepare 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester, which are key intermediates in the synthesis of Rucaparib .
Application 2: Synthesis of Novel Quinazolinones
- Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of 5-Fluoro-2-methyl-3-nitrobenzoic acid as an intermediate in the synthesis process .
- Results or Outcomes : The outcome is the production of novel quinazolinones that have potential inhibitory activity against p38α MAPK .
Application 3: Intermediate in Organic Synthesis
- Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid is used as an intermediate in organic synthesis .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of 5-Fluoro-2-methyl-3-nitrobenzoic acid as an intermediate in various organic synthesis processes .
- Results or Outcomes : The outcome is the production of various organic compounds .
Application 4: Preparation of Methyl Ester
- Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid is used in the preparation of its methyl ester .
- Methods of Application or Experimental Procedures : The method involves the conversion of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum, followed by subsequent conversion with methanol .
- Results or Outcomes : The method provides a more efficient way to prepare 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester .
Application 5: Intermediate in Pharmaceuticals, Agrochemicals and Dyestuff
- Summary of the Application : 5-Fluoro-2-methyl-3-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of 5-Fluoro-2-methyl-3-nitrobenzoic acid as an intermediate in various synthesis processes .
- Results or Outcomes : The outcome is the production of various pharmaceuticals, agrochemicals and dyestuffs .
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCBPLTJBYJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591941 | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-3-nitrobenzoic acid | |
CAS RN |
850462-64-5 | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850462-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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